Balanced Lipophilicity (XLogP3) vs. Non-Hydroxylated Cyclobutyl and Acyclic Hydroxymethyl Analogs
The target compound exhibits an XLogP3 of 2.3 [1], positioning it between the higher lipophilicity of the non-hydroxylated tert-butyl 4-cyclobutylpiperidine-1-carboxylate (XLogP3 = 3.5) [2] and the lower lipophilicity of the acyclic tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (XLogP3 = 1.2) [3]. This intermediate value is within the optimal CNS drug-likeness range (XLogP 1–3), whereas the non-hydroxylated analog exceeds the preferred upper limit for CNS candidates.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | tert-butyl 4-cyclobutylpiperidine-1-carboxylate: XLogP3 = 3.5; tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: XLogP3 = 1.2 |
| Quantified Difference | Δ = −1.2 vs. non-hydroxylated analog; Δ = +1.1 vs. acyclic analog |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemAxon) |
Why This Matters
Lipophilicity directly influences blood-brain barrier permeability and non-specific binding; the intermediate XLogP3 of 2.3 may offer a superior balance for CNS-targeted probe design compared to analogs at the extremes.
- [1] Kuujia.com, Cas no 2229266-44-6, computed properties (XLogP3 = 2.3), accessed 2026-05-01. View Source
- [2] PubChem, Tert-butyl 4-cyclobutylpiperidine-1-carboxylate (CID 145781957), XLogP3-AA = 3.5, accessed 2026-05-01. View Source
- [3] Kuujia.com, Cas no 123855-51-6, computed properties (XLogP3 = 1.2), accessed 2026-05-01. View Source
